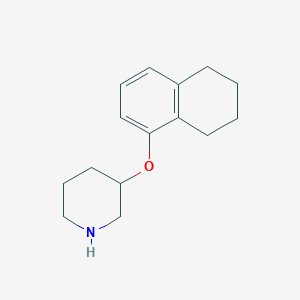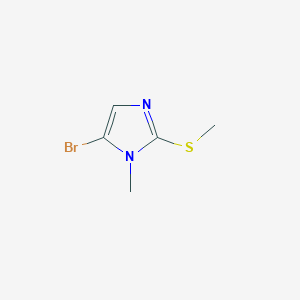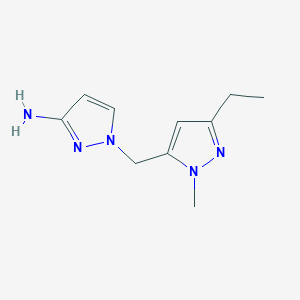
1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a chemical compound with the following systematic name4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Its molecular formula is C₇H₉ClN₂O₂, and it has a molecular weight of 188.61 g/mol [][1].
Physical Properties: It appears as colorless to pale yellow crystals or powder. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohols but insoluble in water. The compound is stable under normal temperature and pressure [][1].
Preparation Methods
-
Synthetic Routes
- The synthesis of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine involves the following steps:
- React 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole.
- Next, react 4-chloro-3-ethyl-1-methylpyrazole with methyl formate using p-toluenesulfonic acid as a catalyst to yield this compound [1][1].
- The synthesis of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine involves the following steps:
-
Industrial Production Methods: : Information on large-scale industrial production methods is not widely available, but the compound can be synthesized in the laboratory using the above steps.
Chemical Reactions Analysis
Reactivity and Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Mechanism of Action
- Specific information about the mechanism of action is not readily available. Further studies are required to understand how this compound exerts its effects.
- It may interact with specific molecular targets or pathways, but these remain to be elucidated.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its uniqueness lies in its specific structure and functional groups.
Remember that this compound’s research landscape may evolve over time, so staying updated with the latest scientific literature is essential for a comprehensive understanding
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(5-ethyl-2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-8-6-9(14(2)12-8)7-15-5-4-10(11)13-15/h4-6H,3,7H2,1-2H3,(H2,11,13) |
InChI Key |
IGTGNODCERUYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


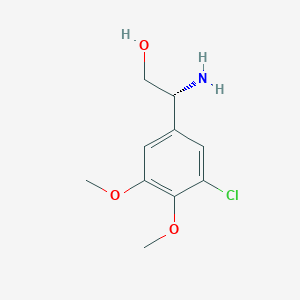

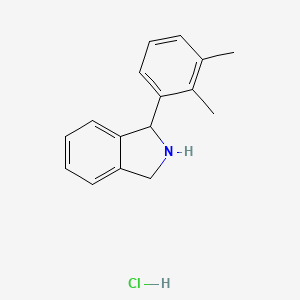
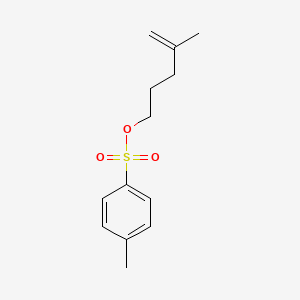
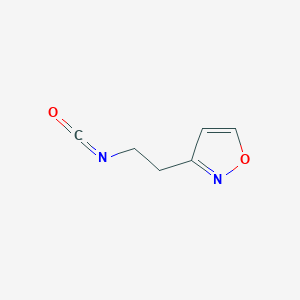
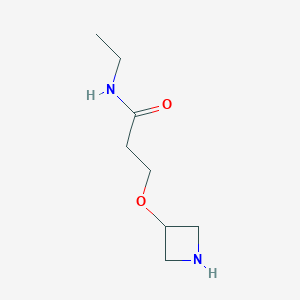
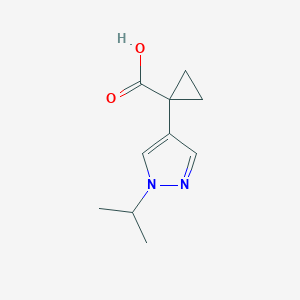
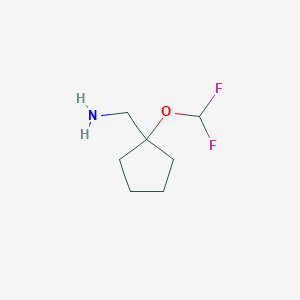
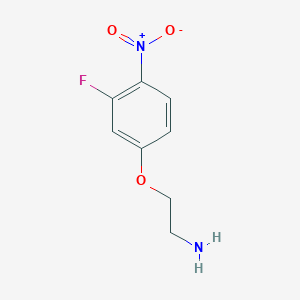
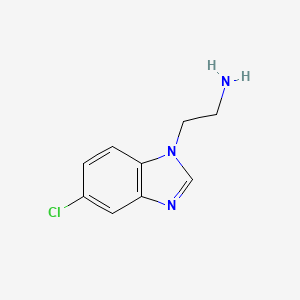
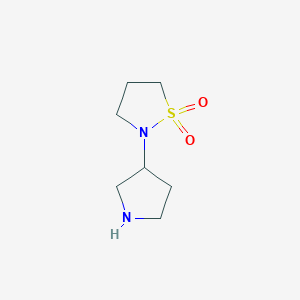
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
